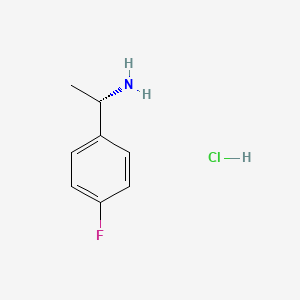

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

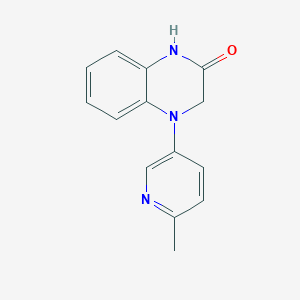

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism and is a promising target for the treatment of metabolic disorders, such as obesity, diabetes, and cancer.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, focusing on their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through multi-step reactions, starting from the Leuckart reaction. Among the series, certain compounds displayed activities comparable with standard drugs due to the presence of specific groups at the phenoxy nucleus position (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its role as an intermediate in the synthesis of antimalarial drugs. This research provided insights into optimizing the process, exploring various acyl donors, and understanding the mechanism and kinetics of the reaction (Magadum & Yadav, 2018).

Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) designed and synthesized acetamide derivatives evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential for antidiabetic activity. This study underscores the importance of structural modifications in enhancing biological activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Comparative Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study revealed differences in metabolic pathways between species, contributing to understanding the environmental and health impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Spatial Orientations and Coordination

Kalita and Baruah (2010) conducted a structural analysis of amide derivatives, showing different spatial orientations in their coordination complexes. This research contributes to the understanding of molecular geometry and interactions in the design of functional materials (Kalita & Baruah, 2010).

Propiedades

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO5/c1-13(25)14-6-7-17(18(10-14)27-2)29-12-19(26)24-8-9-28-16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKANWMDTFTESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

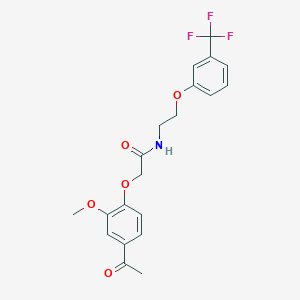

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)

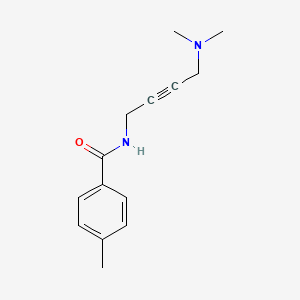

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

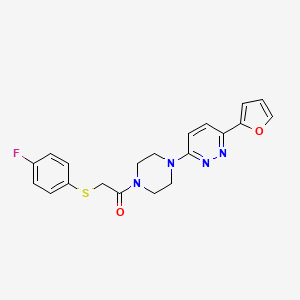

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)

![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)